molecular formula C6H5Cl2N B009390 3,5-Dichloro-4-methylpyridine CAS No. 100868-46-0

3,5-Dichloro-4-methylpyridine

Cat. No. B009390
Key on ui cas rn: 100868-46-0
M. Wt: 162.01 g/mol
InChI Key: YBHYECGRNFZJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05840724

Procedure details

A solution of diisopropylamine (10.5 mL) in dry tetrahydrofuran (150 mL) is cooled to -75° C. and treated with a solution of butyl lithium in hexane (30 mL; 2.5 M) during 10 minutes. After stirring for 1 hour at -75° C. the mixture is treated with a solution of 3,5-dichloropyridine (10.8 g) in dry tetrahydrofuran (55 mL) and stirred for a further 30 minutes. It is then treated with methyl iodide (4.7 mL) in dry tetrahydrofuran (10 mL) during 10 minutes, and the solution is allowed to rise gradually to room temperature. After stirring for 2 hours, the mixture is treated with saturated aqueous sodium bicarbonate solution (50 mL), followed by diethyl ether (100 mL). The organic layer is washed with brine, dried and evaporated, and the resulting residue is subjected to flash chromatography, to give 3,5-dichloro-4-methylpyridine (10.6 g), m.p. 46°-47° C.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
10.8 g
Type
reactant
Reaction Step Four
Quantity
55 mL
Type
solvent
Reaction Step Four
Quantity
4.7 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([Cl:20])[CH:19]=1.CI.C(=O)(O)[O-].[Na+]>O1CCCC1.CCCCCC.C(OCC)C>[Cl:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([Cl:20])[C:19]=1[CH3:1] |f:4.5|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
10.5 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
10.8 g
Type
reactant
Smiles
ClC=1C=NC=C(C1)Cl
Name
Quantity
55 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
4.7 mL
Type
reactant
Smiles
CI
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at -75° C. the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to rise gradually to room temperature
STIRRING
Type
STIRRING
Details
After stirring for 2 hours
Duration
2 h
WASH
Type
WASH
Details
The organic layer is washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=NC=C(C1C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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